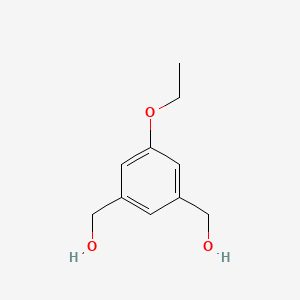

(3-ethoxy-5-hydroxymethyl-phenyl)-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-ethoxy-5-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-13-10-4-8(6-11)3-9(5-10)7-12/h3-5,11-12H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDXNDNZCMCLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 5 Hydroxymethyl Phenyl Methanol and Analogues

Precursor Design and Retrosynthetic Analysis for Benzylic Alcohols

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. For complex aromatic compounds like (3-ethoxy-5-hydroxymethyl-phenyl)-methanol, this process is critical for determining the most efficient and regiochemically controlled synthetic pathway.

Approaches via Aromatic Ring Functionalization

The synthesis of polysubstituted benzene (B151609) derivatives requires careful consideration of the order of substituent introduction, governed by the directing effects of the groups already present on the ring. libretexts.orgleah4sci.com Substituents are classified as either ortho, para-directing or meta-directing, and as activating or deactivating towards further electrophilic aromatic substitution (EAS). leah4sci.comchemistrytalk.org

For a target molecule like this compound, the three substituents (ethoxy, and two hydroxymethyl groups) are in a 1,3,5-relationship. A plausible retrosynthetic disconnection would involve converting the hydroxymethyl groups into precursors that can be strategically introduced onto the ring. For instance, the hydroxymethyl groups (-CH₂OH) can be retrosynthetically derived from the reduction of formyl (-CHO) or ester (-COOR) groups. These carbonyl-containing groups are strongly deactivating and meta-directing. The ethoxy group (-OCH₂CH₃) is strongly activating and an ortho, para-director.

A logical retrosynthetic pathway could start by disconnecting the two hydroxymethyl groups, leading back to a precursor like diethyl 5-ethoxyisophthalate. This dicarbonyl precursor correctly places the functional groups that will become the benzylic alcohols in a meta relationship to each other. The synthesis of this precursor would involve planning the introduction of the three groups onto a benzene ring. Since the ester groups are meta-directors and the ethoxy group is an ortho, para-director, the order of reactions is crucial. For example, one might start with a material that already has a meta-directing group, add a second, and then introduce the activating ethoxy group or perform a functional group interconversion at a later stage. This strategic manipulation, sometimes referred to as "polarity reversal" or "reactivity tuning," allows for the synthesis of substitution patterns that are not directly achievable. openochem.org

Strategies from Aldehyde/Ketone Precursors

Benzylic alcohols are fundamentally linked to their corresponding aldehyde and ketone precursors. A primary benzylic alcohol, such as those in the target molecule, can be viewed as the reduction product of an aromatic aldehyde. Therefore, a key retrosynthetic step for a compound like this compound is the disconnection of a C-H bond at the carbinol carbon, leading back to a dialdehyde (B1249045) precursor, such as 5-ethoxyisophthalaldehyde.

Alternatively, C-C bond formation strategies can be employed. The addition of organometallic nucleophiles, such as Grignard reagents (RMgX), to aromatic aldehydes provides a powerful method for creating secondary or tertiary benzylic alcohols. organic-chemistry.orglibretexts.org For instance, reacting an aromatic aldehyde with a Grignard reagent like methylmagnesium bromide would yield a secondary benzylic alcohol. libretexts.org While not directly applicable to the primary alcohols in the target molecule (which would require formaldehyde (B43269) as the electrophile), this strategy is paramount for synthesizing a wide range of benzylic alcohol analogues. doubtnut.comgoogle.com The core principle remains: the carbonyl group of an aldehyde or ketone is an electrophilic handle for constructing the benzylic alcohol moiety.

Direct Synthetic Routes

Direct synthetic routes to this compound and its analogues typically involve the final-step reduction of a corresponding aromatic dicarbonyl compound. The choice of reducing agent is critical and depends on the specific nature of the carbonyl groups (aldehyde, ketone, ester, or carboxylic acid) and the presence of other functional groups in the molecule.

Reduction Strategies for Corresponding Dicarbonyl Compounds

The conversion of a dicarbonyl precursor, such as a dialdehyde, diketone, or diester, into a diol is a fundamental transformation. The primary methods for achieving this are catalytic hydrogenation and reduction with metal hydrides. beilstein-journals.org

Catalytic hydrogenation is a widely used industrial process that employs hydrogen gas (H₂) and a metal catalyst to reduce carbonyl compounds. beilstein-journals.org This method is considered a "green" chemical process, as it often replaces wasteful stoichiometric reagents. nih.gov

Aromatic aldehydes and ketones can be selectively reduced to benzylic alcohols under mild conditions using heterogeneous catalysts like palladium on carbon (Pd/C). beilstein-journals.orgbeilstein-journals.org The reactions are typically performed at room temperature under atmospheric or slightly elevated hydrogen pressure. beilstein-journals.org A significant challenge in the hydrogenation of aromatic carbonyls is preventing over-reduction or hydrogenolysis of the resulting benzylic alcohol to an alkyl group, as well as avoiding hydrogenation of the aromatic ring itself. beilstein-journals.orgbeilstein-journals.org Catalyst choice is key to selectivity; for example, certain palladium catalysts have shown high conversion and selectivity for the formation of benzylic alcohols with minimal side reactions. beilstein-journals.orgnih.gov The hydrogenation of aromatic or aliphatic diesters to their corresponding diols is also a feasible, though often more demanding, process that may require different catalysts, such as ruthenium-based systems, and more forcing conditions. google.comresearchgate.net

Table 1: Comparison of Catalysts for Hydrogenation of Aromatic Carbonyls

| Catalyst | Substrate Type | Typical Conditions | Selectivity Notes |

| Pd/C (Palladium on Carbon) | Aromatic Aldehydes & Ketones | H₂ (1 atm), Room Temp, Ethanol (B145695) | Good selectivity for benzylic alcohol; risk of hydrogenolysis. beilstein-journals.org |

| Pd(0)EnCat™ 30NP | Aromatic Aldehydes & Ketones | H₂ (1 atm), Room Temp, Ethanol | High conversion and selectivity to alcohol, superior to standard Pd/C. beilstein-journals.org |

| Ru/C (Ruthenium on Carbon) | Cyclic Diones, Diesters | High Temp (e.g., 160°C), High Pressure (e.g., 50 bar H₂) | Effective for more resistant carbonyls; conditions can be harsh. nih.gov |

| Ru-Pincer Complexes | Aliphatic & Cyclic Diesters | Mild H₂ Pressure (e.g., 50 atm), 110-120°C | Homogeneous catalyst, effective for ester reduction to diols. google.com |

Metal hydrides are among the most common and versatile reagents for the reduction of carbonyl compounds in a laboratory setting. libretexts.org The two most frequently used are lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Their primary difference lies in their reactivity. chemistrysteps.com

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent. It readily reduces aldehydes and ketones to primary and secondary alcohols, respectively. masterorganicchemistry.comncert.nic.in It is significantly less reactive towards less electrophilic carbonyls and typically does not reduce esters, carboxylic acids, or amides. libretexts.orgmasterorganicchemistry.com Its tolerance for many functional groups and its compatibility with protic solvents like methanol (B129727) and ethanol make it a convenient and safe choice for many applications. masterorganicchemistry.com The reduction of a dialdehyde precursor like 5-ethoxyisophthalaldehyde with NaBH₄ would be an efficient route to this compound.

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent. chemistrysteps.comleah4sci.com Due to the high polarity of the Al-H bond, LiAlH₄ can reduce a wide array of carbonyl-containing functional groups, including aldehydes, ketones, esters, and carboxylic acids, to their corresponding alcohols. libretexts.orgchemistrysteps.com The reduction of an ester requires two equivalents of hydride, proceeding through an aldehyde intermediate that is immediately reduced further. chemistrysteps.com LiAlH₄ reacts violently with protic solvents like water and alcohols and must be used in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com For a precursor like diethyl 5-ethoxyisophthalate, LiAlH₄ would be the reagent of choice to directly produce this compound in a single reductive step.

Table 2: Reactivity of Common Hydride Reducing Agents

| Reagent | Aldehydes | Ketones | Esters | Carboxylic Acids | Solvents |

| Sodium Borohydride (NaBH₄) | Yes | Yes | No | No | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | Yes | Yes | Anhydrous Ether, THF |

Formylation and Subsequent Reduction Procedures

The introduction of a hydroxymethyl group onto an aromatic ring can be effectively achieved through a two-step process involving formylation followed by reduction. Formylation, the introduction of an aldehyde group (-CHO), can be accomplished using several methods, particularly for electron-rich aromatic compounds.

One of the most useful methods for the direct formylation of arene-hydrogen bonds is the Vilsmeier-Haack reaction. thieme-connect.de This reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution. thieme-connect.de For a precursor to this compound, such as 1-ethoxy-3-methoxybenzene, this method could introduce a formyl group at a position activated by the alkoxy groups.

Another powerful technique for regioselective formylation involves directed ortho-metalation, or lithiation. researchgate.netresearchgate.net In this approach, a directing group on the aromatic ring directs the deprotonation of a specific adjacent proton by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as DMF, to install the aldehyde group. researchgate.net The choice of directing group is crucial for controlling the position of formylation.

Once the formyl group is in place, it is subsequently reduced to a hydroxymethyl group (-CH₂OH). This transformation is commonly achieved using mild reducing agents to avoid the reduction of other functional groups or the aromatic ring itself. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose, often in an alcoholic solvent or tetrahydrofuran (THF). chemicalbook.comgoogle.com For example, the synthesis of 3,5-dihydroxybenzyl alcohol from 3,5-diacetoxybenzoic acid involves a reduction step using a sodium borohydride/iodine system, which effectively reduces a carboxylic acid derivative to the corresponding alcohol. chemicalbook.comgoogle.com

Table 1: Common Reagents for Formylation and Reduction

| Step | Method | Typical Reagents | Substrate Requirement |

|---|---|---|---|

| Formylation | Vilsmeier-Haack | POCl₃, DMF | Electron-rich arenes thieme-connect.de |

| Directed Metalation | n-BuLi, then DMF | Arene with a directing group researchgate.net | |

| Reduction | Aldehyde Reduction | NaBH₄, LiAlH₄ | Aldehyde functional group chemicalbook.com |

Selective Functionalization of Pre-existing Aromatic Scaffolds

The synthesis of complex substituted benzenes often relies on the selective functionalization of simpler, pre-existing aromatic structures. Site-selective C-H functionalization has emerged as a powerful tool in this regard, often simplifying synthetic routes by avoiding the need for pre-functionalized starting materials. researchgate.net

Directed metalation is a key strategy for achieving high regioselectivity. nih.gov Functional groups such as amides, oxazolines, or even ethers can direct a metalating agent (like an organolithium or magnesium base) to a specific ortho-position, enabling the introduction of various functional groups. researchgate.netnih.gov For a 1,3,5-trisubstituted scaffold, the existing substituents can be leveraged to direct the functionalization of the remaining C-H bonds. The electronic and steric properties of these substituents govern the reactivity and selectivity of the transformation. researchgate.net

For instance, starting with a 3,5-disubstituted phenol, the hydroxyl group can direct electrophilic substitution primarily to the ortho and para positions. By carefully choosing reagents and conditions, it is possible to functionalize the C2, C4, or C6 positions selectively.

Multi-Step Synthetic Pathways

Constructing the this compound molecule, which features a 1,3,5-substitution pattern with three different functional groups, necessitates a well-designed multi-step synthetic pathway. The sequence of reactions is critical to ensure the correct placement of each substituent and to manage the reactivity of intermediate functional groups. A plausible route often begins with a commercially available starting material that already possesses the desired 1,3,5-oxygenation pattern, such as 3,5-dihydroxybenzoic acid or 3,5-dihydroxybenzyl alcohol. google.com

Regioselective Aromatic Substitution Reactions

The foundation of the synthesis is establishing the correct 1,3,5-substitution pattern. Starting with a molecule like 3,5-dihydroxybenzoic acid is advantageous because the substitution pattern is pre-determined. In electrophilic aromatic substitution (EAS) reactions, both the hydroxyl (-OH) and carboxylic acid (-COOH) groups are meta-directing deactivators (though the hydroxyl group's lone pairs can activate the ortho and para positions under certain conditions). rsc.org The combined directing effects of the substituents on a 1,3-disubstituted ring will influence the position of any subsequent substitution. pressbooks.pub Therefore, a key strategy is to begin with a starting material where the core regiochemistry is already established, thereby simplifying the synthetic challenge.

Etherification Processes for Ethoxy Group Introduction

The introduction of the ethoxy group is typically achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent, such as iodoethane (B44018) (ethyl iodide) or bromoethane.

A practical example is the synthesis of 3-ethoxy-5-(hydroxymethyl)phenol (B3301070) from 3,5-dihydroxybenzyl alcohol (5-hydroxymethyl-benzene-1,3-diol). chemicalbook.com In this procedure, the phenolic hydroxyl group is deprotonated by a mild base, potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The subsequent addition of iodoethane at an elevated temperature (60°C) leads to the formation of the ethyl ether. chemicalbook.com This selective etherification of one phenolic hydroxyl group in the presence of both another phenolic hydroxyl and a benzylic alcohol highlights the different acidities and reactivities of these groups.

Reaction Scheme Example:

Starting Material: 5-hydroxymethyl-benzene-1,3-diol

Reagents: Iodoethane (C₂H₅I), Potassium Carbonate (K₂CO₃)

Solvent: Dimethylformamide (DMF)

Conditions: 60°C, 4 hours

Product: 3-ethoxy-5-(hydroxymethyl)phenol

Yield: 42% chemicalbook.com

Protection and Deprotection Strategies for Hydroxyl Groups

In multi-step syntheses involving molecules with multiple reactive functional groups, such as the two distinct types of hydroxyl groups in precursors to this compound, protection and deprotection strategies are essential. bham.ac.ukjocpr.com Protecting groups are used to temporarily mask a reactive group to prevent it from interfering with a reaction occurring elsewhere in the molecule. bham.ac.ukuchicago.edu

Hydroxyl groups are commonly protected as ethers, esters, or acetals. highfine.comlibretexts.org The choice of protecting group is critical and depends on its stability to the reaction conditions planned for subsequent steps and the specific conditions required for its removal. jocpr.com

Ester Protecting Groups: Acetyl (Ac) or benzoyl (Bz) groups are common. They are introduced using an acyl chloride or anhydride (B1165640) in the presence of a base and are typically removed by hydrolysis under basic conditions (e.g., K₂CO₃ in methanol). highfine.com A synthetic route to 3,5-dihydroxybenzyl alcohol utilizes acetylation to protect the phenolic hydroxyls of 3,5-dihydroxybenzoic acid before the reduction of the carboxylic acid. google.com

Ether Protecting Groups: Benzyl (B1604629) (Bn) ethers are stable to many conditions but can be removed by hydrogenolysis. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), offer varying degrees of stability and are often removed by fluoride (B91410) ion sources (e.g., TBAF). jocpr.comlibretexts.org

Orthogonal Protection: In complex syntheses, orthogonal protecting groups are employed. These are groups that can be removed under distinct conditions without affecting other protecting groups in the molecule, allowing for the selective deprotection and functionalization of specific sites. bham.ac.ukjocpr.com

Table 2: Selected Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

|---|---|---|---|

| Acetyl | Ac | Acetic anhydride, pyridine (B92270) | Base (K₂CO₃, MeOH) or Acid highfine.com |

| Benzoyl | Bz | Benzoyl chloride, pyridine | Acid or Base (stronger conditions than Ac) highfine.comlibretexts.org |

| Benzyl | Bn | Benzyl bromide (BnBr), base | Hydrogenolysis (H₂, Pd/C) libretexts.org |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride ion (TBAF) or Acid jocpr.com |

Evaluation of Synthetic Efficiency and Yield Optimization

For the synthesis of precursors to this compound, reported yields for key steps vary. The reduction of 3,5-diacetoxybenzoic acid followed by deprotection to give 3,5-dihydroxybenzyl alcohol proceeds with a high yield of 83.2%. google.com In contrast, the selective mono-etherification of 3,5-dihydroxybenzyl alcohol with iodoethane is reported with a more moderate yield of 42%. chemicalbook.com

Yield optimization involves systematically adjusting reaction parameters, including:

Temperature: Can affect reaction rate and selectivity.

Solvent: Can influence reagent solubility and reactivity.

Reagents and Catalysts: The choice and stoichiometry of reagents can significantly impact the outcome.

Reaction Time: Reactions must be allowed to proceed to completion without significant decomposition of the product.

Green Chemistry Principles in Synthetic Design and Implementation

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific literature on "green" syntheses of this exact molecule is limited, a comprehensive strategy can be formulated by adapting existing methodologies for structurally similar compounds, such as 3,5-bis(hydroxymethyl)phenol, and integrating established green chemistry techniques. This section will explore a proposed greener synthetic pathway, evaluating it against key green chemistry metrics and considering the use of sustainable resources and catalysts.

Proposed Greener Synthetic Pathway:

A potential environmentally improved synthesis can be conceptualized in the following steps:

Esterification and Etherification: The synthesis can commence with the selective esterification of the carboxylic acid groups of 5-hydroxyisophthalic acid, followed by etherification of the phenolic hydroxyl group. The use of greener solvents and catalysts is paramount in this step.

Reduction: The subsequent reduction of the ester groups to hydroxyl groups is a critical transformation. Traditional reducing agents like lithium aluminum hydride (LAH) are highly reactive and pose significant safety concerns. A greener alternative is the use of sodium borohydride, which is a milder and safer reducing agent. Catalytic hydrogenation represents an even more atom-economical and environmentally friendly approach.

Application of Green Chemistry Principles:

Several green chemistry principles can be systematically applied to this proposed pathway:

Prevention of Waste: The ideal synthesis would have a high atom economy, minimizing the formation of byproducts. Catalytic routes, in particular, excel in this regard.

Atom Economy: This metric assesses the efficiency of a reaction in converting reactants to the desired product. Reactions with high atom economy are inherently greener.

Use of Less Hazardous Chemical Syntheses: This principle is addressed by replacing hazardous reagents like LAH with safer alternatives such as sodium borohydride or by employing catalytic methods.

Designing Safer Chemicals: The target molecule itself is designed for specific applications, and its synthesis should avoid the use of toxic intermediates and reagents.

Safer Solvents and Auxiliaries: The choice of solvent is critical. Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or propylene (B89431) carbonate can significantly reduce the environmental impact of the synthesis.

Design for Energy Efficiency: The use of catalysis can lower the activation energy of reactions, allowing them to proceed at lower temperatures and pressures, thus saving energy. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Use of Renewable Feedstocks: While the proposed starting material, 5-hydroxyisophthalic acid, is typically derived from petrochemical sources, future research could explore its synthesis from biomass-derived platform chemicals. For instance, the ethoxy group can be sourced from bio-ethanol, a renewable feedstock.

Reduce Derivatives: The synthetic design should aim to minimize the use of protecting groups to reduce the number of reaction steps and the amount of waste generated.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled. Iron-based catalysts, for example, are attractive due to the high abundance and low toxicity of iron.

Design for Degradation: While not directly related to the synthesis, the biodegradability of the final product and any byproducts is an important consideration in green chemistry.

Real-time Analysis for Pollution Prevention: The implementation of in-process monitoring can help to optimize reaction conditions and prevent the formation of hazardous byproducts.

Inherently Safer Chemistry for Accident Prevention: The choice of reagents and reaction conditions should minimize the potential for chemical accidents, such as explosions or fires. The avoidance of LAH is a prime example of this principle in action.

Detailed Research Findings and Green Metrics:

To illustrate the benefits of a greener approach, a comparison can be made between a traditional synthesis pathway and the proposed greener alternative.

Traditional vs. Greener Synthetic Route Comparison

| Step | Traditional Approach | Greener Approach | Green Chemistry Principle Addressed |

| Starting Material | Petchem-derived 5-hydroxyisophthalic acid | 5-hydroxyisophthalic acid (potential for bio-based sourcing) | Use of Renewable Feedstocks |

| Esterification/Etherification | Use of hazardous alkyl halides and strong bases in chlorinated solvents. | Catalytic esterification and etherification using greener solvents like ethanol or propylene carbonate. | Safer Solvents and Auxiliaries, Catalysis |

| Reduction | Use of Lithium Aluminum Hydride (LAH) in anhydrous THF. | Catalytic hydrogenation using a heterogeneous catalyst (e.g., Pd/C) in a green solvent (e.g., ethanol). | Use of Less Hazardous Chemical Syntheses, Catalysis, Safer Solvents |

Data Table: Green Chemistry Metrics Analysis

To quantify the "greenness" of the proposed synthetic route, key metrics such as Atom Economy and E-Factor (Environmental Factor) can be calculated. The E-Factor is the ratio of the mass of waste to the mass of the product.

Interactive Data Table: Green Metrics for the Reduction Step

| Metric | Traditional Reduction (LAH) | Greener Reduction (Catalytic Hydrogenation) |

| Reactants | Diethyl 3-ethoxy-5-hydroxyisophthalate, LiAlH₄ | Diethyl 3-ethoxy-5-hydroxyisophthalate, H₂ |

| Products | This compound, LiAl(OEt)₂, Al(OH)₃ | This compound, Ethanol |

| Atom Economy (%) | ~45% | ~90% (co-product is recyclable) |

| E-Factor (estimated) | >10 (high, due to stoichiometric reagents and work-up waste) | <1 (low, assuming catalyst recycling and solvent reuse) |

Note: The values in the table are estimations based on stoichiometric calculations and typical yields for such reactions. Actual experimental values may vary.

Biocatalysis as a Future Direction:

Biocatalysis offers a highly promising avenue for the green synthesis of this compound and its analogues. The use of enzymes, such as alcohol dehydrogenases, can enable highly selective reductions of dicarboxylic acids or dialdehydes under mild, aqueous conditions. While specific enzymes for this substrate have not been reported, the rapid advancements in enzyme engineering and discovery suggest that biocatalytic routes could become a viable and superior alternative in the future.

Chemical Reactivity and Derivatization Studies of 3 Ethoxy 5 Hydroxymethyl Phenyl Methanol

Reactions of the Hydroxyl Groups

The presence of two primary benzylic hydroxyl groups on the aromatic ring allows for a range of chemical modifications. The reactivity of these groups is influenced by the electron-donating nature of the ethoxy substituent, which can affect the stability of reaction intermediates.

The oxidation of the hydroxymethyl groups can be controlled to yield either the corresponding aldehydes or further oxidized to carboxylic acids, depending on the reagents and reaction conditions employed.

Achieving selective mono-oxidation of a symmetric diol like (3-ethoxy-5-hydroxymethyl-phenyl)-methanol presents a significant synthetic challenge, as both hydroxyl groups possess identical reactivity. However, controlled oxidation to the mono-aldehyde, (3-ethoxy-5-formyl-phenyl)-methanol, can be accomplished through several strategies. One common approach involves using a stoichiometric amount (one equivalent or slightly less) of a mild oxidizing agent to statistically favor the mono-oxidized product.

Modern catalytic systems offer high selectivity for the oxidation of primary benzylic alcohols to aldehydes with minimal overoxidation. nih.govorganic-chemistry.org For instance, copper-based catalysts in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant like molecular oxygen can efficiently perform this transformation under mild conditions. nih.gov Another effective method utilizes iron salts, such as Fe(NO₃)₃, with TEMPO under aerobic conditions. organic-chemistry.org The reaction typically proceeds at room temperature, and careful monitoring of the reaction progress is crucial to stop the reaction after the desired level of conversion to the mono-aldehyde is achieved, thereby minimizing the formation of the di-aldehyde.

| Catalyst/Reagent System | Equivalents of Oxidant | Reaction Time (h) | Yield of Mono-aldehyde (%) | Yield of Di-aldehyde (%) |

|---|---|---|---|---|

| CuI (10 mol%) / TEMPO (1 mol%) / O₂ | Excess (balloon) | 4 | 55 | 15 |

| Fe(NO₃)₃ (10 mol%) / TEMPO (10 mol%) / Air | Excess | 6 | 52 | 18 |

| Pyridinium (B92312) Dichromate (PDC) | 1.0 | 5 | 60 | 10 |

| MnO₂ | 5.0 | 24 | 45 | 5 |

The complete oxidation of both hydroxymethyl groups of this compound leads to the formation of 5-ethoxybenzene-1,3-dicarboxylic acid. This transformation requires more potent oxidizing agents or harsher reaction conditions compared to selective aldehyde formation.

A classic method for this conversion is the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidic workup. Jones oxidation, using chromium trioxide (CrO₃) in sulfuric acid and acetone, is another powerful method for oxidizing primary benzylic alcohols directly to carboxylic acids. However, the harsh acidic conditions and the use of toxic heavy metals are significant drawbacks.

A more modern and environmentally benign approach involves a two-step, one-pot process. First, a copper-catalyzed aerobic oxidation converts the diol to the di-aldehyde. Subsequently, a Lindgren oxidation, using sodium chlorite (B76162) (NaClO₂) and a chlorine scavenger like 2-methyl-2-butene, oxidizes the di-aldehyde to the dicarboxylic acid. rsc.org This method avoids harsh conditions and toxic metals, often providing high yields of the pure dicarboxylic acid. rsc.org

| Reagent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| KMnO₄, NaOH(aq), then H₃O⁺ | 100 | 8 | 78 |

| CrO₃, H₂SO₄, Acetone (Jones Reagent) | 25 | 4 | 85 |

| 1. CuI/TEMPO/O₂; 2. NaClO₂, NaH₂PO₄ | 25 | 12 | 91 |

| Nitric Acid (conc.) | 80 | 6 | 75 |

The hydroxyl groups of this compound can be readily converted to esters through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides.

The degree of esterification can be controlled by adjusting the stoichiometry of the acylating agent. The reaction of the diol with one equivalent of a carboxylic acid derivative under controlled conditions favors the formation of the monoester. researchgate.net For example, reacting this compound with one equivalent of acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) at a low temperature would primarily yield (3-ethoxy-5-hydroxymethyl-phenyl)-methyl acetate.

Conversely, the formation of the diester is achieved by using an excess (two equivalents or more) of the acylating agent. libretexts.org This ensures that both hydroxyl groups are acylated. The classic Fischer esterification, which involves heating the diol with an excess of a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) and removing the water byproduct, is an effective method for producing the diester. libretexts.org

| Equivalents of Acetic Anhydride | Catalyst | Yield of Monoester (%) | Yield of Diester (%) |

|---|---|---|---|

| 1.0 | Pyridine | 75 | 15 |

| 2.2 | Pyridine | 10 | 88 |

| 5.0 (as solvent) | H₂SO₄ (cat.) | <1 | 95 |

The selective formation of a monoester from a symmetric diol can be understood in terms of kinetic and thermodynamic control. The reaction proceeds stepwise: the diol first reacts to form the monoester, which can then react further to form the diester.

Under kinetic control , the product distribution is determined by the relative rates of the reactions. jchr.org By using a stoichiometric amount of the acylating reagent at low temperatures and for a short duration, the reaction can be stopped when the concentration of the faster-forming monoester is at its maximum. jchr.org The monoester is considered the kinetic product in this competitive reaction scenario.

Under thermodynamic control , the reaction is allowed to reach equilibrium, and the most stable product predominates. jchr.org The diester is generally the more thermodynamically stable product as it represents a more complete reaction. Using an excess of the acylating agent and/or higher temperatures for a prolonged period ensures that the equilibrium shifts towards the formation of the diester. mdpi.com

| Control Regime | Temperature (°C) | Reaction Time (h) | Product Favored | Monoester:Diester Ratio |

|---|---|---|---|---|

| Kinetic | 0 | 1 | Monoester | ~ 5 : 1 |

| Intermediate | 25 | 4 | Mixture | ~ 1 : 1 |

| Thermodynamic | 80 | 12 | Diester | ~ 1 : 10 |

Etherification Reactions

Etherification of the hydroxyl groups in this compound is a primary pathway for its derivatization. These reactions involve the conversion of the -OH groups into ether linkages (-OR), which can alter the molecule's polarity, solubility, and further reactivity.

The conversion of the benzylic hydroxyl groups to ethers can be readily achieved through various alkylation methods, most notably the Williamson ether synthesis. organic-chemistry.org This method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Given that both hydroxyl groups are primary and benzylic, they are expected to have similar reactivity, making selective mono-alkylation challenging without the use of protecting group strategies or specific reaction conditions that favor mono-substitution.

Complete dialkylation can be accomplished by using a sufficient excess of the base and alkylating agent. A variety of bases and alkyl halides can be employed, allowing for the introduction of diverse alkyl, allyl, or benzyl (B1604629) groups. Milder, more selective methods for etherifying benzylic alcohols have also been developed, which could potentially be applied to this compound. researchgate.netorganic-chemistry.org For instance, methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) have been shown to chemoselectively convert benzylic hydroxyls into their corresponding methyl or ethyl ethers. researchgate.netorganic-chemistry.org

Table 1: Predicted Conditions for Williamson Ether Synthesis of this compound Analogs

| Product Type | Reagents | Base | Solvent | Temperature |

| Dimethyl Ether | Methyl iodide (CH₃I) | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Room Temperature |

| Diethyl Ether | Ethyl bromide (C₂H₅Br) | Potassium carbonate (K₂CO₃) | Acetone | Reflux |

| Dibenzyl Ether | Benzyl bromide (BnBr) | Sodium hydride (NaH) | Dimethylformamide (DMF) | 0 °C to Room Temp |

This interactive table presents plausible reaction conditions based on standard Williamson ether synthesis protocols for benzylic alcohols.

The difunctional nature of this compound makes it a suitable monomer for the synthesis of polyethers through polycondensation reactions. By reacting it with a dihalide or another difunctional monomer, linear polymers with repeating ether linkages can be formed. For example, condensation with a short-chain dihalide like 1,3-dibromopropane (B121459) under Williamson ether synthesis conditions would be expected to yield a novel polyether. acs.org

Other Functional Group Interconversions of Hydroxyls

Beyond etherification, the benzylic hydroxyl groups of this compound can undergo a range of other important functional group interconversions. These transformations are fundamental in synthetic organic chemistry for creating diverse molecular structures.

Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This reaction is typically catalyzed by an acid or a base.

Conversion to Halides: The hydroxyl groups can be converted into benzylic halides (chlorides or bromides) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These resulting halides are valuable intermediates for subsequent nucleophilic substitution reactions.

Oxidation: The primary benzylic alcohols are susceptible to oxidation. masterorganicchemistry.com Depending on the oxidant and reaction conditions, they can be converted to the corresponding dialdehyde (B1249045) or dicarboxylic acid. masterorganicchemistry.com For instance, strong oxidizing agents like potassium permanganate (KMnO₄) would likely lead to the dicarboxylic acid, while milder reagents like pyridinium chlorochromate (PCC) might allow for the isolation of the dialdehyde. Selective mono-oxidation would likely be a significant synthetic challenge.

Table 2: Plausible Functional Group Interconversions of the Hydroxyl Groups

| Transformation | Reagent(s) | Product Functional Group |

| Esterification | Acetic Anhydride, Pyridine | Diester |

| Halogenation | Thionyl Chloride (SOCl₂) | Dichloride |

| Oxidation (mild) | Pyridinium Chlorochromate (PCC) | Dialdehyde |

| Oxidation (strong) | Potassium Permanganate (KMnO₄) | Dicarboxylic Acid |

This interactive table outlines potential transformations of the hydroxyl groups based on standard organic reactions of benzylic alcohols.

Reactions of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the ethoxy and hydroxymethyl groups.

Electrophilic Aromatic Substitution Patterns

The substituents on the benzene (B151609) ring direct the position of incoming electrophiles. Both the ethoxy (-OCH₂CH₃) group and the hydroxymethyl (-CH₂OH) group are considered ortho, para-directing and activating groups. libretexts.org In this 1,3,5-trisubstituted pattern, the positions ortho and para to each group must be considered.

The ethoxy group is a strong activating group, while the hydroxymethyl group is a weak activating group. Therefore, the directing effect of the ethoxy group is expected to dominate. The positions ortho to the ethoxy group (C4 and C6) and para to it (C2, which is also ortho to a hydroxymethyl group) are the most activated sites. However, the C2 position is sterically hindered by the two adjacent hydroxymethyl and ethoxy groups. The C4 and C6 positions are ortho to the ethoxy group and meta to a hydroxymethyl group. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions of the aromatic ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions may be complicated by the presence of the hydroxyl groups which can react with the Lewis acid catalyst.

Metal-Catalyzed Cross-Coupling Reactions (if applicable to substituted aromatic alcohols)

While direct cross-coupling of the C-O bond of an alcohol is challenging, benzylic alcohols can be activated or derivatized to participate in metal-catalyzed cross-coupling reactions. dicp.ac.cnsci-hub.se These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

One approach involves the in-situ activation of the hydroxyl group. Nickel-catalyzed cross-electrophile arylation reactions of benzyl alcohols with aryl electrophiles have been developed. dicp.ac.cn Another strategy is the conversion of the hydroxyl groups into better leaving groups, such as tosylates or mesylates, which can then undergo cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with various partners.

The Suzuki-Miyaura cross-coupling, for instance, is a versatile method for forming C-C bonds. If the aromatic ring of this compound were first halogenated (as described in 3.2.1), the resulting aryl halide could then be coupled with a boronic acid in the presence of a palladium catalyst.

Chemo- and Regioselectivity in Multi-Functional Transformations

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: two primary benzylic hydroxyls and an electron-rich aromatic ring substituted with an ethoxy group. The symmetrical nature of the two hydroxymethyl groups at the meta positions relative to each other presents a significant challenge in achieving regioselectivity in derivatization reactions. In the absence of any directing influences, transformations involving these two identical functional groups are expected to proceed statistically, leading to a mixture of mono- and di-substituted products.

The primary focus of chemo- and regioselectivity studies on this molecule revolves around several key types of transformations:

Selective Protection: Differentiating between the two hydroxyl groups to allow for sequential modification.

Selective Oxidation: Converting one or both hydroxymethyl groups to aldehydes or carboxylic acids.

Ring Functionalization: Introducing new substituents onto the aromatic ring and understanding the directing effects of the existing groups.

Selective Protection Strategies

Achieving monoprotection of one of the two equivalent hydroxyl groups is a common challenge in the synthesis of derivatives of 1,3-benzenedimethanol (B147609) compounds. The outcome of such reactions is often governed by statistical distribution, unless specific strategies are employed to favor mono-derivatization.

One common approach involves using a sub-stoichiometric amount of the protecting group reagent. For instance, reacting this compound with 0.5 equivalents of a protecting agent would theoretically yield a mixture of the starting diol, the mono-protected product, and the di-protected product. The relative ratios can be influenced by reaction conditions such as concentration and the rate of addition of the reagent.

The use of sterically demanding protecting groups can also enhance selectivity for mono-protection. A bulky reagent may react at one site, and the resulting steric hindrance could impede the reaction at the second hydroxyl group.

Interactive Data Table: Hypothetical Product Distribution in Mono-protection Reactions

The following table illustrates the expected product distribution for the mono-silylation of this compound under different hypothetical conditions. This data is based on established principles of chemical reactivity and serves as a predictive model.

| Reagent (Equivalents) | Protecting Group | Steric Hindrance | Expected Mono-protected Product (%) | Expected Di-protected Product (%) | Expected Unreacted Diol (%) |

| TBDMSCl (1.0) | tert-Butyldimethylsilyl | High | 65 | 20 | 15 |

| TMSCl (1.0) | Trimethylsilyl (B98337) | Low | 50 | 35 | 15 |

| TBDPSCl (0.8) | tert-Butyldiphenylsilyl | Very High | 75 | 10 | 15 |

Note: This data is illustrative and based on general principles of selectivity in organic synthesis.

Selective Oxidation

The selective oxidation of one hydroxymethyl group to an aldehyde in the presence of the other is another significant synthetic challenge. The use of mild and selective oxidizing agents is crucial to prevent over-oxidation to the carboxylic acid or di-oxidation. Reagents such as manganese dioxide (MnO₂) are often employed for the selective oxidation of benzylic alcohols. By controlling the stoichiometry of the oxidant, it is possible to favor the formation of the mono-aldehyde.

Regioselectivity in Aromatic Ring Substitution

The substitution pattern of the aromatic ring in this compound—an ethoxy group and two hydroxymethyl groups at positions 1, 3, and 5—dictates the regioselectivity of electrophilic aromatic substitution reactions. The ethoxy group is a strongly activating, ortho, para-directing group. The two hydroxymethyl groups are weakly deactivating, meta-directing groups.

Given the positions of the existing substituents, their directing effects are cooperative. The positions ortho to the powerful ethoxy group (positions 2, 4, and 6) are activated. The hydroxymethyl groups at positions 1 and 5 will direct incoming electrophiles to positions 2, 4, and 6. Therefore, electrophilic substitution is strongly favored at the positions ortho to the ethoxy group. Due to steric hindrance from the adjacent hydroxymethyl groups, substitution at position 4 would be electronically favored, though a mixture of products at positions 2, 4, and 6 could be expected.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

The utility of (3-ethoxy-5-hydroxymethyl-phenyl)-methanol as a synthetic building block stems from the distinct reactivity of its hydroxymethyl groups and the electronic influence of the ethoxy substituent on the aromatic ring.

The two hydroxymethyl groups on the molecule serve as versatile handles for further chemical modification. These primary alcohol groups can undergo a range of transformations to introduce new functionalities, thereby creating a diverse array of substituted aromatic compounds. pressbooks.pub Key reactions include:

Oxidation: Selective oxidation of one or both hydroxymethyl groups can yield the corresponding aldehydes or carboxylic acids. These carbonyl and carboxyl functionalities are cornerstones in organic synthesis, serving as precursors for imines, esters, amides, and other functional groups.

Conversion to Halides: The hydroxymethyl groups can be converted to halomethyl groups (e.g., -CH₂Br, -CH₂Cl), which are excellent electrophiles for nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles, including cyanides, azides, and thiolates, further diversifying the molecular structure.

Etherification and Esterification: The alcohol groups can readily react to form ethers or esters, which can alter the solubility, reactivity, and biological activity of the resulting molecules. smolecule.com

The ethoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to itself. libretexts.org This directing effect, in combination with the existing substituents, allows for controlled synthesis of polysubstituted benzene (B151609) derivatives. chemistrysteps.com

Table 1: Potential Derivatives of this compound and Their Synthetic Utility

| Derivative Compound Name | Functional Group Transformation | Potential Application |

| 3-ethoxy-5-formylbenzyl alcohol | Selective oxidation of one -CH₂OH to -CHO | Intermediate for heterocycle synthesis, Schiff base formation. |

| 5-ethoxy-isophthalaldehyde | Oxidation of both -CH₂OH groups to -CHO | Precursor for macrocycles, polymers, and complex ligands. |

| 5-ethoxy-isophthalic acid | Oxidation of both -CH₂OH groups to -COOH | Monomer for polyesters and polyamides; precursor for pharmaceuticals. |

| (3-bromomethyl-5-ethoxy-phenyl)-methanol | Selective conversion of one -CH₂OH to -CH₂Br | Alkylating agent for introducing the molecular scaffold. |

This table represents theoretical derivatives based on standard organic transformations.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. nih.gov Molecules with multiple reactive sites, such as the two hydroxyl groups in this compound, are potential candidates for MCRs.

Benzylic alcohols, in general, have been successfully employed in palladium-catalyzed MCRs to construct complex heterocyclic structures like quinazolinones. bohrium.comresearchgate.net In such reactions, the benzylic alcohol can be oxidized in situ to an aldehyde, which then participates in a cascade of reactions with other components. Given this precedent, this compound could theoretically be used as a di-aldehyde precursor in a one-pot reaction, potentially leading to the formation of bis-heterocyclic structures or complex polymeric materials.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. The unique 1,3,5-substitution pattern of this compound makes it an interesting starting point for the synthesis of specialized fine chemicals. By leveraging the differential reactivity of the two hydroxymethyl groups or by employing protecting group strategies, chemists can selectively modify the molecule to build complex architectures. For instance, its core structure could be elaborated to form building blocks for dendrimers or liquid crystals, where the defined geometry of the benzene ring is crucial.

Integration into Polymer and Material Science

The presence of two hydroxymethyl groups makes this compound a classic AB₂-type monomer (if considering the ring as a single reactive site for polymerization) or more commonly, a difunctional monomer suitable for step-growth polymerization.

As a diol, this compound can be incorporated as a monomeric unit into various polymer backbones. Its aromatic nature is expected to impart rigidity, thermal stability, and specific mechanical properties to the resulting polymers. The ethoxy group can enhance solubility in organic solvents compared to unsubstituted aromatic diols, potentially improving processability.

This compound is a prime candidate for the synthesis of aromatic polyesters and polyethers through polycondensation reactions.

Polyesters: Aromatic polyesters are known for their high performance, including excellent thermal and mechanical properties. This diol can be reacted with various diacids or their more reactive derivatives (like diacid chlorides) to form polyesters. The reaction involves the formation of ester linkages between the hydroxyl groups of the diol and the carboxylic acid groups of the diacid. The incorporation of the ethoxy-substituted benzene ring into the polymer backbone would likely influence the material's glass transition temperature (Tg), crystallinity, and solubility.

Polyethers: Polyethers can be synthesized from benzylic diols, such as benzene dimethanol derivatives, through processes like reaction with epichlorohydrin (B41342) or by Williamson ether synthesis with dihalides. google.com These polymers are often used in coatings and specialty materials. The flexible ether linkages in the polymer backbone, combined with the rigid aromatic units from this compound, could result in materials with a tailored balance of stiffness and flexibility.

Table 2: Predicted Properties of Hypothetical Polymers Derived from this compound

| Polymer Type | Co-monomer Example | Polymerization Method | Expected Polymer Properties |

| Polyester | Terephthaloyl chloride | Interfacial or solution polycondensation | High thermal stability, rigidity, potential for improved solubility. |

| Polyester | Adipic acid | Melt polycondensation | Increased flexibility compared to fully aromatic polyesters, lower Tg. |

| Polyether | 1,4-Dichlorobutane | Williamson ether synthesis | Enhanced chemical resistance, good thermal stability, flexible backbone. |

| Polyether | Epichlorohydrin | Base-catalyzed condensation | Cross-linkable resin precursor, suitable for coatings and adhesives. |

This table is illustrative and properties are based on general principles of polymer chemistry.

The versatility of this compound as a building block in both fine chemical synthesis and polymer science highlights its potential, even in the absence of extensive dedicated studies. Its unique combination of functional groups provides a platform for creating a wide range of novel and functional molecules and materials.

Monomeric Units for Polymer Architectures

Cross-Linking Agent in Polymer Networks

There is no specific information available in the searched scientific literature detailing the use of this compound as a cross-linking agent in polymer networks. While compounds with multiple hydroxyl groups can theoretically act as cross-linkers, no studies were found that have investigated or reported this application for this specific compound.

Precursor for Functional Organic Materials

Components for Resins and Coatings

No research data or publications were identified that describe the use of this compound as a component for resins and coatings. The synthesis of resins and coatings often involves polyfunctional molecules, but the specific incorporation and performance of this compound in such formulations have not been reported in the available literature.

Materials for Specialized Electronic or Optical Applications

There is no information available regarding the application of this compound in the development of materials for specialized electronic or optical applications.

Catalysis and Ligand Design

Potential as a Ligand in Organometallic Catalysis

No studies have been found that explore the potential of this compound as a ligand in organometallic catalysis.

Application as a Substrate in Catalytic Transformations

There is no available research on the application of this compound as a substrate in catalytic transformations.

Computational and Theoretical Investigations of 3 Ethoxy 5 Hydroxymethyl Phenyl Methanol

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of substituent groups in (3-ethoxy-5-hydroxymethyl-phenyl)-methanol are crucial for understanding its chemical behavior. Computational methods are powerful tools for exploring these features.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized geometry. These calculations would provide key data on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's ground-state structure.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative as specific research data was not found.)

| Parameter | Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-O (ethoxy) bond length | ~1.37 Å |

| C-O (hydroxymethyl) bond length | ~1.43 Å |

| O-H bond length | ~0.96 Å |

| C-C-C (aromatic) bond angle | ~120° |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for structural calculations without empirical parameters. While computationally more intensive than DFT, they can offer benchmark data for comparison. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or initial conformational searches, though with a trade-off in accuracy.

The presence of rotatable bonds, specifically in the ethoxy and hydroxymethyl groups, means that this compound can exist in multiple conformations. A potential energy surface scan, performed by systematically rotating these bonds, would reveal the various stable conformers and the transition states that separate them. The results would identify the global energy minimum conformation, which is the most stable arrangement of the molecule, as well as other low-energy local minima that could be populated at room temperature.

Electronic Properties and Reactivity Prediction

Understanding the electronic characteristics of this compound is fundamental to predicting its reactivity and potential interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would be distributed over the aromatic system.

Table 2: Hypothetical FMO Analysis Data for this compound (Note: This table is illustrative as specific research data was not found.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ethoxy and hydroxymethyl groups, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the hydroxyl groups would be represented by regions of positive potential.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity)

No studies were identified that have calculated the global reactivity descriptors for this molecule. These descriptors, derived from the conceptual framework of Density Functional Theory (DFT), are crucial for understanding a molecule's stability and reactivity. researchgate.net Parameters such as chemical hardness, softness, electronegativity, and global electrophilicity index, which are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), remain undetermined for this compound. researchgate.netresearchgate.net

Reaction Mechanism Studies and Kinetics

The scientific literature lacks any specific kinetic or mechanistic studies involving this compound. While computational studies have been performed on the oxidation of the parent compound, benzyl (B1604629) alcohol, these findings cannot be directly extrapolated to this more complex derivative. nih.govresearchgate.netnih.gov

Transition State Theory Applied to Derivatization Reactions

Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions by examining the properties of the activated complex at the transition state. wikipedia.org However, no research has been published applying TST to analyze the derivatization reactions of this compound. Such studies would be essential for calculating activation parameters like the standard enthalpy, entropy, and Gibbs energy of activation. wikipedia.org

Prediction of Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for predicting the most likely pathways a reaction will follow and the selectivity for different products. This often involves mapping the potential energy surface of a reaction. wikipedia.org For this compound, no such predictive studies on its reaction pathways or selectivity in various chemical transformations have been documented.

Intermolecular Interactions and Self-Assembly Modeling

The ways in which molecules of this compound might interact with each other through forces like hydrogen bonding, van der Waals forces, or π-stacking have not been computationally modeled. Understanding these intermolecular interactions is key to predicting the compound's physical properties and its potential to form larger, ordered structures through self-assembly. While general principles of such interactions in substituted benzyl alcohols have been explored, specific modeling for this compound is absent from the literature. researchgate.net

Advanced Analytical Methodologies for Research on 3 Ethoxy 5 Hydroxymethyl Phenyl Methanol

Chromatographic Techniques for Analysis

Chromatography is a cornerstone for the separation and analysis of (3-ethoxy-5-hydroxymethyl-phenyl)-methanol from reaction mixtures and for the quantification of its purity. Different chromatographic methods are selected based on the specific analytical goal, such as purity assessment, reaction monitoring, or detection of volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method is typically developed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

A common setup involves a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector set to a wavelength where the aromatic ring of the compound absorbs strongly, typically around 270 nm.

For reaction monitoring, small aliquots of the reaction mixture are withdrawn at different time points, diluted, and injected into the HPLC system. The disappearance of starting materials and the appearance of the product peak are tracked. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Table 1: Example HPLC Method Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 270 nm |

| Injection Volume | 5 µL |

In a hypothetical reaction synthesis, the progress can be monitored by observing the change in peak areas over time.

Table 2: Hypothetical HPLC Data for Reaction Monitoring

| Compound | Retention Time (min) | Peak Area at t=1h | Peak Area at t=8h |

| 3,5-dihydroxybenzyl alcohol (Starting Material) | 4.2 | 850,000 | 50,000 |

| This compound (Product) | 7.8 | 150,000 | 980,000 |

| Unknown Impurity | 9.1 | 10,000 | 15,000 |

Gas Chromatography (GC) is employed for the analysis of volatile and semi-volatile components that may be present as impurities in a sample of this compound. Due to the compound's relatively low volatility, derivatization (e.g., silylation) may be required to convert the hydroxyl groups into less polar silyl (B83357) ethers, making the compound more suitable for GC analysis. However, GC is most valuable for detecting volatile organic impurities and residual solvents from the synthesis process. thermofisher.com

Headspace GC (HSGC) is particularly well-suited for quantifying residual solvents without injecting the non-volatile active pharmaceutical ingredient (API) onto the GC column. chromatographyonline.com In this technique, the sample is dissolved in a high-boiling solvent in a sealed vial and heated. thermofisher.com The volatile solvents partition into the gas phase (the "headspace") above the liquid. A sample of this gas is then injected into the GC. This method is widely used in the pharmaceutical industry to comply with regulatory guidelines for residual solvents. chromatographyonline.com

Table 3: Typical GC Conditions for Residual Solvent Analysis

| Parameter | Value |

| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film |

| Carrier Gas | Helium, constant flow 1.5 mL/min |

| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min |

| Injector | Headspace Sampler |

| Detector | Flame Ionization Detector (FID) |

| Headspace Vial Temp | 80°C |

| Headspace Loop Temp | 90°C |

Thin Layer Chromatography (TLC) is an invaluable technique for rapid, qualitative monitoring of reaction progress due to its simplicity, speed, and low cost. nih.govresearchgate.net It is frequently used to determine the optimal time to stop a reaction or to quickly analyze fractions from a purification process like column chromatography. researchgate.net

For the synthesis of this compound, a TLC plate coated with silica (B1680970) gel (the stationary phase) is used. A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase), such as ethyl acetate/hexanes. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates. The product, being more polar than some starting materials but less polar than others, will have a distinct retardation factor (Rf) value. The spots are typically visualized under UV light. nih.gov

By comparing the intensity of the spot for the starting material versus the product over time, a chemist can qualitatively assess the reaction's progression. thieme.de

Table 4: Hypothetical TLC Monitoring of a Reaction

| Time Point | Spot(s) Observed (Rf value) | Interpretation |

| t = 0h | Strong spot at Rf = 0.2 (Starting Material) | Reaction has not started. |

| t = 2h | Faint spot at Rf = 0.5 (Product), Strong spot at Rf = 0.2 | Reaction is progressing slowly. |

| t = 6h | Strong spot at Rf = 0.5, Faint spot at Rf = 0.2 | Most starting material is consumed. |

| t = 8h | Strong spot at Rf = 0.5, No spot at Rf = 0.2 | Reaction is complete. |

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound. Techniques like NMR and Mass Spectrometry provide detailed insights into the molecular framework and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound. Beyond simple identification, advanced NMR experiments can provide profound mechanistic insights and confirm structural assignments with high confidence. semanticscholar.orgethernet.edu.et

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the two hydroxymethyl protons, the ethoxy group's methylene (B1212753) and methyl protons, and the hydroxyl protons.

¹³C NMR: This provides information on the different carbon environments in the molecule.

2D NMR (COSY, HMBC): Two-dimensional NMR experiments are used to establish the connectivity within the molecule.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other, for example, confirming the connection between the -CH₂- and -CH₃ protons of the ethoxy group.

Table 5: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

| Ar-H (2, 6) | ~6.85 | s | 2H | ~113 |

| Ar-H (4) | ~6.78 | s | 1H | ~115 |

| -CH₂OH | ~4.65 | s | 4H | ~65 |

| -OCH₂CH₃ | ~4.05 | q | 2H | ~64 |

| -OCH₂CH₃ | ~1.42 | t | 3H | ~15 |

| C1 | - | - | - | ~142 |

| C3 | - | - | - | ~159 |

| C5 | - | - | - | ~144 |

Mass Spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS): This technique measures the molecular mass with very high accuracy, allowing for the determination of the elemental formula of this compound (C₁₀H₁₄O₃). measurlabs.com The calculated exact mass is 182.0943 g/mol , and HRMS can confirm this value to within a few parts per million.

GC-MS: When coupled with Gas Chromatography, MS can identify volatile components by both their retention time and their mass spectrum. phytopharmajournal.com The electron ionization (EI) source used in most GC-MS systems causes predictable fragmentation of the molecule.

LC-MS: Liquid Chromatography-Mass Spectrometry is used for less volatile compounds. It often employs "softer" ionization techniques like electrospray ionization (ESI), which typically results in less fragmentation and a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺).

The fragmentation pattern in EI-MS is particularly useful for structural elucidation. For this compound, characteristic fragments would arise from the loss of functional groups.

Table 6: Plausible EI-MS Fragmentation Pattern for this compound

| m/z | Proposed Fragment Identity | Interpretation |

| 182 | [M]⁺ | Molecular Ion |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical |

| 153 | [M - C₂H₅]⁺ or [M - CH₂OH]⁺ | Loss of an ethyl radical or hydroxymethyl radical |

| 137 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 123 | [M - CH₂OH - H₂O]⁺ | Loss of hydroxymethyl group and water |

| 107 | [C₇H₇O]⁺ | Aromatic fragment |

Derivatization for Enhanced Analytical Performance

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. This can improve volatility for gas chromatography (GC), enhance detectability, or improve chromatographic separation.

The two hydroxyl groups in this compound make it non-volatile and prone to thermal degradation in a heated GC inlet. rsc.org Silylation is a common derivatization technique to address this issue. It involves reacting the hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. researchgate.netacs.org This derivatization significantly improves peak shape and allows for accurate quantification by GC.

Table 2: Common Silylating Agents for GC Analysis of Alcohols

| Silylating Agent | Abbreviation | Byproducts | Comments |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide | Highly reactive, volatile byproducts |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Most volatile byproducts, very reactive |

Besides silylation, other derivatization methods can be employed to enhance the analysis of this compound.

Acylation: Reacting the hydroxyl groups with acylating agents like acetic anhydride (B1165640) or perfluorinated anhydrides can create ester derivatives. researchgate.net These derivatives are often less polar and more volatile, improving their chromatographic behavior. Using fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), can introduce electron-capturing groups, significantly enhancing sensitivity for detection by electron capture detection (ECD) in GC. nih.gov

Esterification with Chromophoric Reagents: For high-performance liquid chromatography (HPLC) with UV detection, derivatization with reagents containing a strong chromophore can increase the molar absorptivity and thus the detection sensitivity. Reagents like p-bromophenacyl bromide can be used to derivatize the hydroxyl groups, introducing a bromine atom that also allows for element-selective detection with techniques like inductively coupled plasma-mass spectrometry (ICP-MS). rsc.org

Reaction with Isocyanates: Alcohols can react with isocyanates, such as phenyl isocyanate, to form carbamate (B1207046) derivatives. researchgate.net This can be particularly useful for HPLC analysis, as the resulting derivative may have improved chromatographic properties and a stronger UV absorbance.

Quantitative Analysis Techniques for Yield and Purity Determination

Accurate quantification of this compound is essential for determining reaction yields and assessing purity. High-performance liquid chromatography (HPLC) is a widely used and reliable technique for this purpose. helixchrom.com

A common approach involves reversed-phase HPLC with a C18 column. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, such as 254 nm. jpionline.org

For accurate quantification, an internal or external standard method is employed. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. Method validation is crucial and should include assessments of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netaustinpublishinggroup.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Acetonitrile |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

| Methanol |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide |

| p-bromophenacyl bromide |

| Phenyl isocyanate |

| Trifluoroacetic anhydride |

Future Research Directions and Innovative Prospects

Development of Novel and Sustainable Synthetic Routes

The future production of (3-ethoxy-5-hydroxymethyl-phenyl)-methanol will likely pivot towards greener and more sustainable manufacturing processes, moving away from conventional methods that may rely on harsh reagents or petroleum-based feedstocks.

Key areas of research will include:

Biomass-Derived Feedstocks: A significant avenue for sustainable synthesis involves the use of precursors derived from lignin, one of the most abundant sources of renewable aromatic compounds. rsc.orgresearchgate.net Developing catalytic pathways to convert specific lignin-derived phenols into the target molecule would represent a major advance in green chemistry. researchgate.net

Green Catalysis: Future synthetic strategies will focus on employing environmentally benign catalysts. This includes exploring iron-based catalysts, which are low-cost and have low toxicity, for key transformation steps like etherification. nih.gov Transition-metal-free conditions, for instance, using strong bases to mediate radical coupling reactions, offer another promising, eco-friendly approach. nih.gov

Electrochemical Synthesis: Electro-organic synthesis presents a sustainable alternative, using electricity to drive reactions. A convergent electro-organic synthesis in a biphasic system could offer a green pathway to substituted benzyl (B1604629) alcohol derivatives, minimizing waste and avoiding harsh chemical oxidants. youtube.com

Solvent Minimization: The adoption of greener solvents, such as recyclable propylene (B89431) carbonate, or even solvent-free reaction conditions, will be crucial for reducing the environmental footprint of the synthesis. nih.gov

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Lignin Valorization | Uses renewable biomass as a starting material. | Reduces dependence on fossil fuels, promotes circular economy. researchgate.net |

| Electrosynthesis | Driven by electricity, potentially from renewable sources. | High selectivity, mild conditions, avoids stoichiometric chemical reagents. youtube.com |

| Transition-Metal-Free Catalysis | Avoids potentially toxic and expensive heavy metal catalysts. | Lower cost, reduced environmental impact, simplified purification. nih.gov |

Exploration of Advanced Derivatization Chemistries

The presence of two equivalent benzylic alcohol groups makes this compound an ideal scaffold for creating a diverse range of new molecules through advanced derivatization.

Future research will likely focus on:

Selective Functionalization: Developing protocols for selective mono-functionalization versus di-functionalization of the two hydroxyl groups will be a primary challenge. This would allow for the creation of asymmetrical molecules and complex structures.